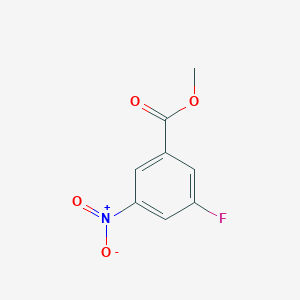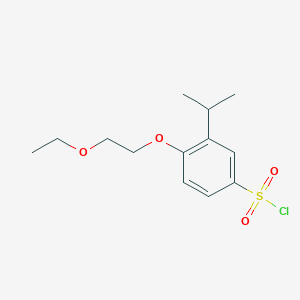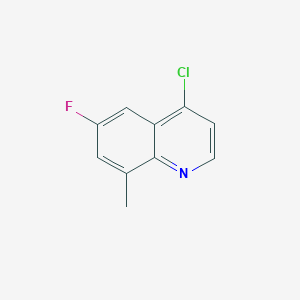
4-Chloro-6-fluoro-8-methylquinoline
Vue d'ensemble
Description
4-Chloro-6-fluoro-8-methylquinoline is a chemical compound with the molecular formula C10H6ClFN2 . It is a solid substance and its IUPAC name is 4-chloro-6-fluoro-8-methyl-3-quinolinecarbonitrile .
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Chloro-6-fluoro-8-methylquinoline, often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-fluoro-8-methylquinoline is characterized by a quinoline core, which is a nitrogen-containing bicyclic compound, with chlorine, fluorine, and methyl substituents at the 4th, 6th, and 8th positions respectively .Chemical Reactions Analysis
4-Chloro-6-fluoro-2-methylquinoline can react with 2,6-Dinitro-4-trifluormethylnatriumphenolat to obtain the 4-(2,6-dinitro-4-trifluoromethyl-phenoxy)-6-fluoro-2-methyl-quinoline .Physical And Chemical Properties Analysis
4-Chloro-6-fluoro-8-methylquinoline is a solid substance . It has a predicted boiling point of 280.5±35.0 °C and a predicted density of 1.311±0.06 g/cm3 .Applications De Recherche Scientifique
1. Fluorophore Applications in Biochemistry and Medicine
4-Chloro-6-fluoro-8-methylquinoline, like many quinoline derivatives, is recognized for its efficacy as a fluorophore. These derivatives are extensively utilized in biochemistry and medicine for the study of various biological systems. They are particularly prominent in DNA fluorophores based on fused aromatic systems. Their potential as antioxidants and radioprotectors is also a subject of ongoing research (Aleksanyan & Hambardzumyan, 2013).
2. Antimicrobial Activity
Quinoline derivatives, including 4-Chloro-6-fluoro-8-methylquinoline, have shown promise in antimicrobial applications. They have been tested against various bacterial and fungal strains, demonstrating significant antibacterial activity, particularly against certain bacterial strains (Bawa, Kumar, Drabu, & Kumar, 2009).
3. Structural and Spectroscopic Analysis
The structural and spectroscopic characteristics of 4-Chloro-6-fluoro-8-methylquinoline have been examined through experimental and computational methods. This includes detailed analysis of geometric parameters, vibrational analysis, and electronic absorption, providing insight into its potential applications in various scientific fields (Murugavel, Sundramoorthy, Subashini, & Pavan, 2018).
4. Antibacterial Potency and Structural Relationships
Studies on 4-Chloro-6-fluoro-8-methylquinoline have demonstrated its significant antibacterial activities against a range of bacteria, including both Gram-positive and Gram-negative strains. The structure-activity relationship (SAR) of this compound has been a key focus, revealing how its structural components contribute to its antibacterial potency (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).
5. Foodborne Bacteria and Natural Preservatives
Research involving 4-Chloro-6-fluoro-8-methylquinoline and its analogues has shown potential in the development of natural preservatives against foodborne bacteria. The compound's antimicrobial activities make it a promising candidate for maintaining the quality of food products, offering an alternative to synthetic preservatives (Kim, Lee, Yang, & Lee, 2014).
Safety And Hazards
4-Chloro-6-fluoro-8-methylquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .
Relevant Papers There are several papers that discuss the synthesis, properties, and applications of fluorinated quinolines, including 4-Chloro-6-fluoro-8-methylquinoline . These papers provide valuable insights into the chemical properties and potential applications of this compound .
Propriétés
IUPAC Name |
4-chloro-6-fluoro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-4-7(12)5-8-9(11)2-3-13-10(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMZNMMHSDBYDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C=CN=C12)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-8-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



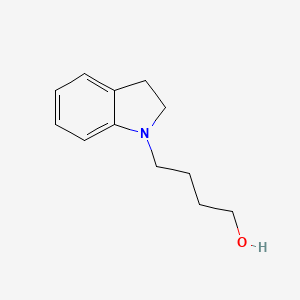
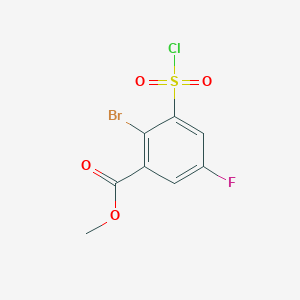
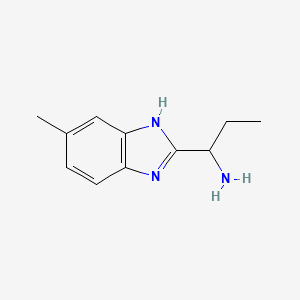
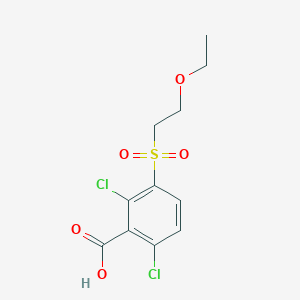
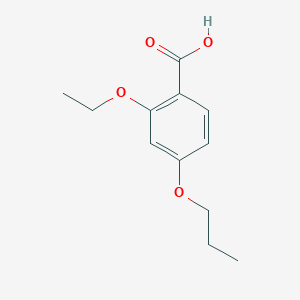
![1-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid](/img/structure/B1418554.png)
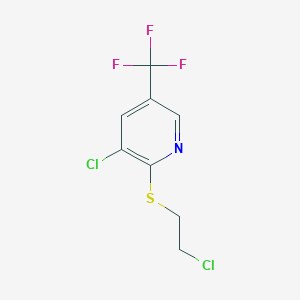
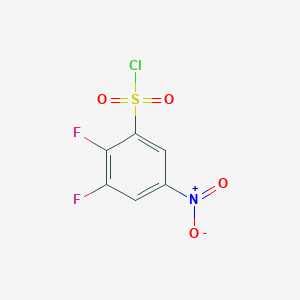
![4-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1418560.png)
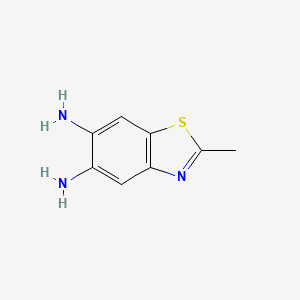
![2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid](/img/structure/B1418562.png)
![5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1418563.png)
